tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a carboxylate group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate with appropriate reagents to introduce the hydroxy and oxo groups. One common method involves the use of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate as a starting material, which is then subjected to various chemical transformations to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve the use of nucleophiles or electrophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.
Scientific Research Applications
tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It is utilized in the development of novel materials with specific properties.
Biological Studies: It serves as a model compound for studying the reactivity and behavior of pyrrole derivatives in biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate include:
- tert-Butyl 2-benzyl-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-2,2-dimethyl-5-oxopyrrole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-8(14)6-7(13)11(12,4)5/h6,13H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAJEPNYICNNBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC(=O)N1C(=O)OC(C)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856729 |
Source
|
Record name | tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352723-60-4 |
Source
|
Record name | 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-3-hydroxy-2,2-dimethyl-5-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352723-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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